Fmoc-Lys(Boc)-PAB-PNP Fmoc-Lys(Boc)-PAB-PNP
Brand Name: Vulcanchem
CAS No.:
VCID: VC18399123
InChI: InChI=1S/C40H42N4O10/c1-40(2,3)54-37(46)41-23-9-8-14-35(43-38(47)51-25-34-32-12-6-4-10-30(32)31-11-5-7-13-33(31)34)36(45)42-27-17-15-26(16-18-27)24-52-39(48)53-29-21-19-28(20-22-29)44(49)50/h4-7,10-13,15-22,34-35H,8-9,14,23-25H2,1-3H3,(H,41,46)(H,42,45)(H,43,47)/t35-/m0/s1
SMILES:
Molecular Formula: C40H42N4O10
Molecular Weight: 738.8 g/mol

Fmoc-Lys(Boc)-PAB-PNP

CAS No.:

Cat. No.: VC18399123

Molecular Formula: C40H42N4O10

Molecular Weight: 738.8 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Lys(Boc)-PAB-PNP -

Specification

Molecular Formula C40H42N4O10
Molecular Weight 738.8 g/mol
IUPAC Name [4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
Standard InChI InChI=1S/C40H42N4O10/c1-40(2,3)54-37(46)41-23-9-8-14-35(43-38(47)51-25-34-32-12-6-4-10-30(32)31-11-5-7-13-33(31)34)36(45)42-27-17-15-26(16-18-27)24-52-39(48)53-29-21-19-28(20-22-29)44(49)50/h4-7,10-13,15-22,34-35H,8-9,14,23-25H2,1-3H3,(H,41,46)(H,42,45)(H,43,47)/t35-/m0/s1
Standard InChI Key ZYLPBKZAGMBDES-DHUJRADRSA-N
Isomeric SMILES CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Canonical SMILES CC(C)(C)OC(=O)NCCCCC(C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Introduction

Structural and Functional Characteristics of Fmoc-Lys(Boc)-PAB-PNP

Molecular Architecture

Fmoc-Lys(Boc)-PAB-PNP comprises four distinct components:

  • Fmoc (9-fluorenylmethoxycarbonyl): A UV-sensitive protecting group that shields the α-amino group of lysine during solid-phase peptide synthesis (SPPS). Its removal under basic conditions (e.g., piperidine) allows sequential peptide elongation .

  • Boc (tert-butyloxycarbonyl): A acid-labile group protecting the ε-amino group of lysine, ensuring orthogonal deprotection relative to Fmoc .

  • PAB (p-aminobenzyl): A self-immolative spacer that undergoes 1,6-elimination upon enzymatic or chemical cleavage, releasing the conjugated drug .

  • PNP (para-nitrophenyl carbonate): An activating group that facilitates nucleophilic displacement by amines, enabling conjugation to antibodies or peptides .

This modular design ensures stability during synthesis while permitting controlled drug release in target tissues.

Physicochemical Properties

Key properties include:

  • Molecular Weight: ~700–750 g/mol (exact mass varies with isotopic composition).

  • Solubility: Soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water, necessitating organic-phase reactions .

  • Stability: Stable at acidic pH (Boc group) and under SPPS conditions but hydrolyzes in basic environments (Fmoc removal) .

Synthetic Pathways and Optimization

Stepwise Synthesis

The synthesis of Fmoc-Lys(Boc)-PAB-PNP involves three stages (Fig. 1):

Stage 1: Fmoc-Lys(Boc)-PABOH Synthesis

  • Coupling: Fmoc-Lys(Boc)-OH reacts with p-aminobenzyl alcohol (PABOH) using HBTU (hexafluorophosphate benzotriazole tetramethyluronium) and DIEA (diisopropylethylamine) in DMF. Yield: 82% .

  • Purification: Flash chromatography (CH₂Cl₂:EtOAc gradient) isolates the product .

Stage 2: PNP Activation

  • The hydroxyl group of PABOH is converted to a para-nitrophenyl carbonate using para-nitrophenyl chloroformate, yielding Fmoc-Lys(Boc)-PAB-PNP .

  • Yield: ~70–80% after RP-HPLC purification .

Stage 3: Conjugation to Payloads

  • The PNP group reacts with primary amines (e.g., antibody lysines) to form stable carbamate linkages .

  • Kinetics: Reaction completes within 2–4 hours at pH 8.5 .

Analytical Validation

  • NMR: Characteristic peaks include δ 7.75 ppm (Fmoc aromatic protons) and δ 1.37 ppm (Boc tert-butyl group) .

  • Mass Spectrometry: MALDI-TOF-MS confirms [M+Na]⁺ at m/z 721.45 .

Applications in Targeted Drug Delivery

Antibody-Drug Conjugates (ADCs)

Fmoc-Lys(Boc)-PAB-PNP serves as a cleavable linker in ADCs, enabling:

  • Lysosomal Activation: Cathepsin B cleaves the Cit-Val dipeptide (if present), triggering PAB self-immolation and drug release .

  • Payload Examples: Doxorubicin (Dau) and paclitaxel (PTX) conjugates show IC₅₀ values of 0.1–1 nM in HER2+ breast cancer models .

Peptide-Drug Conjugates (PDCs)

In GnRH-III-targeted PDCs:

  • Tumor Selectivity: Conjugates exhibit 10-fold higher cytotoxicity in GnRH receptor-positive cells (e.g., MCF-7) versus receptor-negative lines .

  • Pharmacokinetics: Plasma half-life extends to 12–18 hours due to peptide carrier stability .

Comparative Analysis of Related Linkers

CompoundProtective GroupsCleavage MechanismTherapeutic Use
Fmoc-Lys(Boc)-PAB-PNPFmoc, BocEnzymatic (Cathepsin B)ADCs, PDCs
Fmoc-Val-Cit-PABC-Dau FmocLysosomal proteaseOvarian cancer
Cbz-Phe-(Alloc)Lys-PAB-PNPCbz, AllocpH-sensitiveProstate cancer

Table 1: Structural and functional comparison of Fmoc-Lys(Boc)-PAB-PNP with analogous linkers.

Mechanistic Insights and Stability Studies

Enzymatic Cleavage Kinetics

  • Cathepsin B: Cleaves Cit-Val linkers with kₐₐₜ/Kₘ = 2.4 × 10⁴ M⁻¹s⁻¹, ensuring rapid drug release in lysosomes .

  • Serum Stability: <5% drug release after 72 hours in human plasma, minimizing systemic toxicity .

Impact of Modifications

  • Boc vs. Alloc Protection: Boc groups enhance stability during SPPS but require harsh acids (e.g., TFA) for removal, whereas allyloxycarbonyl (Alloc) groups allow Pd-mediated deprotection under milder conditions .

Challenges and Future Directions

Expanding Payload Diversity

  • Current Focus: Cytotoxic agents (e.g., MMAE, SN-38).

  • Emerging Trends: Conjugation with siRNA, CRISPR-Cas9 components, and immunomodulators .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator